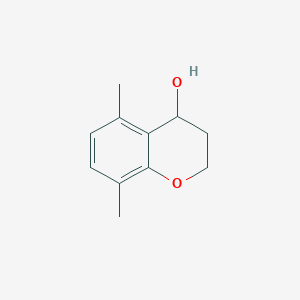

5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

5,8-Dimethyl-3,4-dihydro-2H-chromen-4-ol serves as a building block for synthesizing more complex molecules. Its reactivity allows researchers to study various reaction mechanisms and develop new synthetic pathways. The compound's structural features facilitate its use in organic synthesis, particularly in creating derivatives with enhanced biological activities .

Biology

This compound has been investigated for its potential biological activities , including:

- Antimicrobial Activity: In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic functions.

- Anticancer Activity: Research indicates that this compound may induce apoptosis in various cancer cell lines by activating caspase pathways. It also shows potential in inhibiting tumor growth through interference with cell cycle progression .

Medicine

The compound is being explored as a potential drug candidate for various therapeutic applications due to its unique chemical properties. Notable areas of investigation include:

- Neurodegenerative Diseases: Studies suggest that the compound may exhibit inhibitory effects on enzymes related to neurodegenerative conditions, such as butyrylcholinesterase (BuChE), making it a candidate for treating diseases like Alzheimer's .

- Anti-inflammatory Properties: Its ability to modulate inflammatory pathways positions it as a potential therapeutic agent against chronic inflammatory conditions.

Case Studies and Research Findings

Case Study 1: Anticancer Potential

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound induced significant apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing novel anticancer agents.

Case Study 2: Neuroprotective Effects

Research focused on the inhibitory action of the compound on equine serum butyrylcholinesterase revealed promising results. The gem-dimethyl unit in its structure was found to enhance binding affinity to the enzyme's active site, suggesting its utility in developing treatments for Alzheimer's disease .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| β-Lapachone | Dihydrochromene | Exhibits anticancer activity; involved in redox cycling |

| Coumarin | Benzopyran | Known for anticoagulant properties; widely studied |

| 7-Hydroxycoumarin | Hydroxy-substituted coumarin | Exhibits fluorescence; used in photodynamic therapy |

| 6-Chloro-2,2-dimethylchromenol | Chlorinated derivative | Potentially enhanced biological activity due to halogen substitution |

The unique methyl substitutions at the 5 and 8 positions on the chromene ring of this compound may influence its biological activity differently than other similar compounds by affecting solubility and reactivity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at position 4 can undergo oxidation to form a ketone. For example:

Reaction:

This compoundAcidic conditionsKMnO4,Δ5,8-Dimethyl-3,4-dihydro-2H-chromen-4-one

Conditions:

-

Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Temperature: Reflux in acidic aqueous solutions.

Outcome:

Conversion to the ketone derivative alters the compound’s solubility and electronic properties, potentially enhancing its biological activity .

Reduction Reactions

The dihydrochromene ring can undergo further reduction.

Reaction:

This compoundMeOHNaBH45,8-Dimethyl-2,3,4,5-tetrahydrochromen-4-ol

Conditions:

-

Reducing agents: Sodium borohydride (NaBH₄) in methanol.

-

Room temperature or mild heating.

Outcome:

Saturation of the pyran ring modifies conformational flexibility, which may impact interactions with biological targets.

Cyclization and Condensation Reactions

The compound participates in cyclization reactions to form fused heterocycles. For instance:

Reaction with Malononitrile:

Chromenol + MalononitrileRefluxEt3NChromene-3-carbonitrile Derivatives

Conditions:

Example Product:

2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (yield: 85%, m.p. 227–229°C) .

Propriétés

Numéro CAS |

51950-89-1 |

|---|---|

Formule moléculaire |

C11H14O2 |

Poids moléculaire |

178.23 g/mol |

Nom IUPAC |

5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C11H14O2/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4,9,12H,5-6H2,1-2H3 |

Clé InChI |

RNWJGTPQLSTCLV-UHFFFAOYSA-N |

SMILES |

CC1=C2C(CCOC2=C(C=C1)C)O |

SMILES canonique |

CC1=C2C(CCOC2=C(C=C1)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.